2-呋喃甲酰三氟丙酮

描述

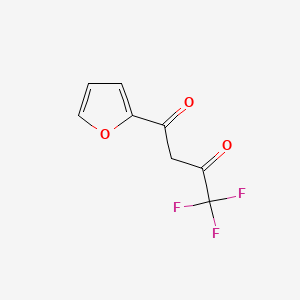

2-Furoyltrifluoroacetone (2-FTA) is a trifluoroacetylated derivative of furoic acid, a naturally occurring compound found in many plants. 2-FTA is a versatile compound that can be used in a variety of applications, including medicinal chemistry, chemical synthesis, and pharmacological research. It is a powerful reagent and has been used to synthesize a variety of compounds, including small molecules, peptides, and proteins. In addition, 2-FTA has been studied for its potential to modulate biochemical and physiological processes.

科学研究应用

发光配合物的合成

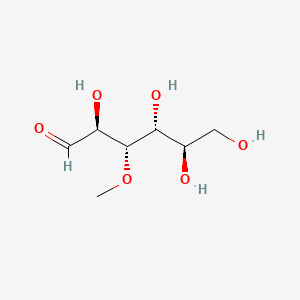

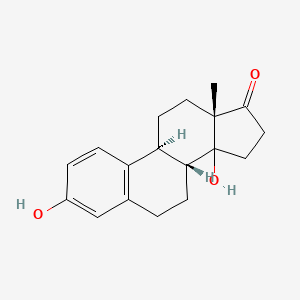

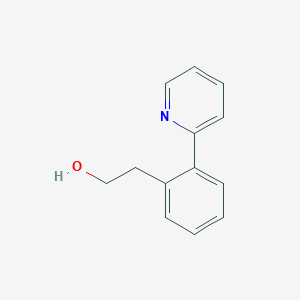

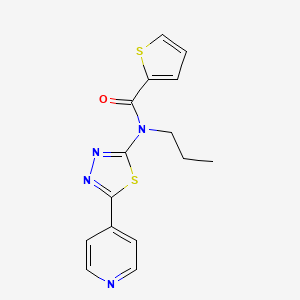

2-呋喃甲酰三氟丙酮直接用作配体,合成用于 OLED 和显示器中的发光铽 (Tb III) 和镧系元素 (Ln III) 配合物 {svg_1}. 这些配合物具有 77% 的高量子效率和 842 μs 的长寿命 {svg_2}.

杂环化合物的合成

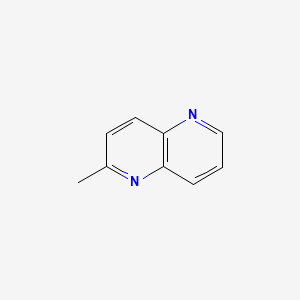

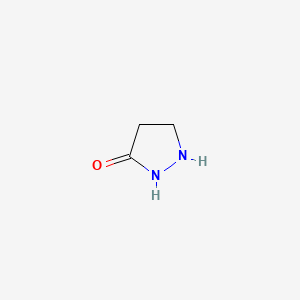

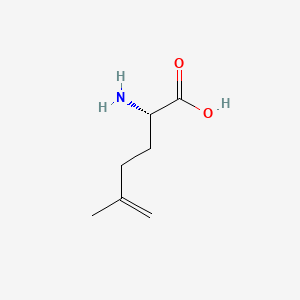

2-呋喃甲酰三氟丙酮的 β-二酮 (1,3-二酮) 部分是许多其他杂环化合物的先驱体 {svg_3}. 它与肼反应生成吡唑,与羟胺反应生成异恶唑,与尿素反应生成嘧啶 {svg_4}.

药物发现

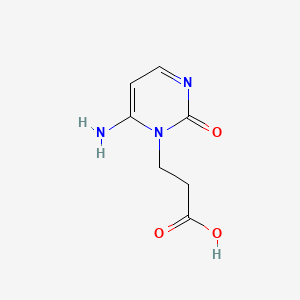

从 2-呋喃甲酰三氟丙酮合成的杂环化合物被研究用作抗癌和抗炎药物发现中的活性药物成分 (API) {svg_5}.

异恶唑的合成

2-呋喃甲酰三氟丙酮与羟胺反应生成异恶唑 {svg_6}. 异恶唑是一类有机化合物,其多种生物活性已被广泛研究。

吡唑的合成

2-呋喃甲酰三氟丙酮与肼反应生成吡唑 {svg_7}. 吡唑是一类有机化合物,用于合成各种药物。

嘧啶的合成

2-呋喃甲酰三氟丙酮与尿素反应生成嘧啶 {svg_8}. 嘧啶是一类有机化合物,是许多生物过程的基础。

稀土金属的螯合配体

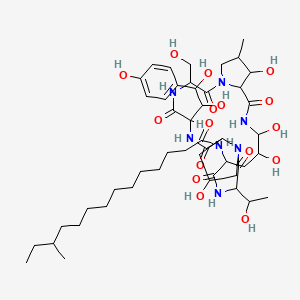

2-呋喃甲酰三氟丙酮已被研究用作水溶液中 16 种稀土金属的螯合配体 {svg_9}. 金属与非对称 β-二酮之间的相互作用力随着 2-呋喃甲酰三氟丙酮 < 2-噻吩甲酰三氟丙酮 < 苯甲酰三氟丙酮 < 2-萘甲酰三氟丙酮的增加而增强 {svg_10}.

狄尔斯-阿尔德反应

2-呋喃甲酰三氟丙酮的呋喃可以通过与缺电子亲双烯体和亲电取代的狄尔斯-阿尔德反应轻松改性 {svg_11}. 这使其成为有机合成中的一个通用构建模块。

安全和危害

2-Furoyltrifluoroacetone causes skin irritation (H315) and serious eye irritation (H319) . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes . Use only in a well-ventilated area and wear protective clothing . In case of skin contact, rinse with water and get medical advice if skin irritation occurs . In case of eye contact, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .

未来方向

2-Furoyltrifluoroacetone is used in the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . The heterocyclic compounds formed by its reactions are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

作用机制

2-Furoyltrifluoroacetone, also known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a derivative of β-diketone with a furan and a trifluoromethyl substituents . This compound has a wide range of applications in various fields, including OLEDs, displays, and drug discovery .

Target of Action

The primary targets of 2-Furoyltrifluoroacetone are luminescent terbium (Tb III) and lanthanide (Ln III) complexes . These complexes are used in OLEDs and displays .

Mode of Action

2-Furoyltrifluoroacetone acts as a ligand in the synthesis of these luminescent complexes . The furan of 2-Furoyltrifluoroacetone can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution .

Biochemical Pathways

The β-diketone (1,3-diketone) moiety of 2-Furoyltrifluoroacetone is a precursor for many other heterocyclic compounds . It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine . These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

Pharmacokinetics

Its physical properties such as melting point (19 °c – 21 °c), boiling point (203 °c at 760 mmhg), and relative density (1391 g/mL at 25 °C) have been reported .

Result of Action

The result of the action of 2-Furoyltrifluoroacetone is the formation of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . These complexes have a high quantum efficiency of 77% and a long lifetime of 842 μs .

生化分析

Biochemical Properties

2-Furoyltrifluoroacetone plays a significant role in biochemical reactions as a ligand for the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency and long lifetimes, making them valuable in various applications . The compound interacts with enzymes such as hydrazine to form pyrazole, hydroxylamine to form isoxazole, and urea to form pyrimidine . These interactions are crucial for the synthesis of heterocyclic compounds, which are investigated as active pharmaceutical ingredients for anticancer and anti-inflammatory drug discovery .

Cellular Effects

2-Furoyltrifluoroacetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to the formation of luminescent complexes that affect cellular functions . Additionally, its role in the synthesis of heterocyclic compounds can impact cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Furoyltrifluoroacetone exerts its effects through binding interactions with biomolecules. It acts as a ligand for the synthesis of metal complexes, which can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form various heterocyclic compounds through reactions with hydrazine, hydroxylamine, and urea further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Furoyltrifluoroacetone can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of 2-Furoyltrifluoroacetone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the synthesis of luminescent complexes and heterocyclic compounds . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and changes in gene expression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function .

Metabolic Pathways

2-Furoyltrifluoroacetone is involved in various metabolic pathways, including the synthesis of heterocyclic compounds and luminescent complexes. The compound interacts with enzymes such as hydrazine, hydroxylamine, and urea, which play a role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, 2-Furoyltrifluoroacetone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical properties and cellular effects . The compound’s ability to form luminescent complexes also plays a role in its transport and distribution within cells .

Subcellular Localization

2-Furoyltrifluoroacetone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within cells . The formation of luminescent complexes and heterocyclic compounds further contributes to its subcellular localization and biochemical properties .

属性

IUPAC Name |

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLPCALGCHDBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059811 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326-90-9 | |

| Record name | 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-furoyltrifluoroacetone interact with metal ions, and what are the downstream effects?

A1: 2-furoyltrifluoroacetone (HFTA) acts as a chelating ligand, forming stable complexes with various metal ions, particularly rare-earth metals. [, , ] This interaction stems from its structure, featuring two oxygen atoms from the carbonyl and hydroxyl groups that can coordinate with metal ions. [] The formation of these complexes influences the solubility, extraction behavior, and spectroscopic properties of the metal ions. [, , ] For example, HFTA exhibits a rapid extraction kinetic for Zirconium (Zr) and Hafnium (Hf) compared to other chelating agents like 2-thenoyltrifluoroacetone (HTTA). [] This difference in extraction kinetics is attributed to HFTA's lower distribution constant (Kd) and acid dissociation constant (pKa), leading to a higher concentration of the coordinating anion (FTA-) in the aqueous phase. []

Q2: What is the structural characterization of 2-furoyltrifluoroacetone?

A2: 2-Furoyltrifluoroacetone is a β-diketone with the molecular formula C8H5F3O3 and a molecular weight of 206.11 g/mol. [, ] It exists in equilibrium with its enol tautomer, which plays a crucial role in its chelating ability. Spectroscopically, the UV absorption spectra of metal complexes with fluorinated β-diketones, including HFTA, show a shift in the λmax associated with the enol ring to longer wavelengths compared to the free diketone. []

Q3: How does the structure of β-diketones relate to their complex stability with metal ions?

A3: Research indicates a correlation between the structure of β-diketones and the stability of their metal complexes. Studies comparing HFTA with analogous β-diketones like 2-thenoyltrifluoroacetone, benzoyltrifluoroacetone, and 2-naphthyltrifluoroacetone revealed that the stability of their complexes with rare-earth metals increased with the size and complexity of the substituent on the diketone. [] This trend suggests that steric and electronic factors influenced by the substituent group play a role in determining the strength of metal-ligand interactions.

Q4: Are there any analytical techniques used to study 2-furoyltrifluoroacetone and its metal complexes?

A4: Researchers employ various analytical methods to investigate HFTA and its interactions with metal ions. Spectrophotometry is widely used to study the complex formation and determine stability constants. [] This technique utilizes the characteristic UV-Vis absorption of the metal complexes, which differ from the free ligand and metal ions. [, ] Other methods, like solvent extraction combined with gamma-ray spectrometry, are employed to study the extraction behavior of metal ions using HFTA. [] These studies contribute to understanding the kinetics and mechanisms of metal extraction by HFTA.

Q5: How do computational chemistry and modeling contribute to understanding 2-furoyltrifluoroacetone?

A5: Density Functional Theory (DFT) modeling helps to elucidate the properties of HFTA and its complexes. [] This computational approach allows researchers to calculate and predict spectral properties, acid-base characteristics, and complexing behaviors, providing a theoretical basis for experimental observations. By simulating molecular interactions, DFT modeling offers insights into the structural features and electronic factors governing the reactivity and stability of HFTA and its metal complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)